molecular formula C29H25ClN4O3 B4315079 4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one

4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one

Cat. No.: B4315079
M. Wt: 513.0 g/mol
InChI Key: WJMWYAPBIQSFCY-UHFFFAOYSA-N
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Description

4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry . This particular compound features a pyridazinone core with various substituents, including a chloro group, a phenyl group, and a piperazinyl group linked to a xanthene moiety.

Preparation Methods

The synthesis of 4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one typically involves multi-step organic reactions. The general synthetic route includes:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one include other pyridazinone derivatives with different substituents. These compounds share the pyridazinone core but differ in their pharmacological profiles and applications. Some examples include:

Properties

IUPAC Name

4-chloro-2-phenyl-5-[4-[2-(9H-xanthen-9-yl)acetyl]piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN4O3/c30-28-24(19-31-34(29(28)36)20-8-2-1-3-9-20)32-14-16-33(17-15-32)27(35)18-23-21-10-4-6-12-25(21)37-26-13-7-5-11-22(23)26/h1-13,19,23H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMWYAPBIQSFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)CC4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one
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4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one
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4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one
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4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one
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4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one
Reactant of Route 6
4-chloro-2-phenyl-5-[4-(9H-xanthen-9-ylacetyl)piperazin-1-yl]pyridazin-3(2H)-one

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